trans-4-Fluoropyrrolidin-3-amine
Description
Properties
Molecular Formula |
C4H9FN2 |
|---|---|
Molecular Weight |
104.13 g/mol |
IUPAC Name |
4-fluoropyrrolidin-3-amine |
InChI |
InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2 |
InChI Key |
NNDGWIOJJXUONO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Iodocyclisation of Allylic Fluorides
A prominent approach involves the iodocyclisation of allylic fluorides bearing a nitrogen nucleophile, leading to fluorinated pyrrolidines with high stereoselectivity:
Procedure : Allylic fluorides are first electrophilically fluorinated to generate stable precursors. These compounds undergo 5-exo-trig iodocyclisation, where iodine acts as an electrophile, inducing cyclization to form the pyrrolidine ring with fluorine at the 4-position (see).
-
- The presence of the fluorine atom on the allylic substrate induces syn-stereocontrol during cyclization.
- The process yields fluoropyrrolidines with diastereomeric ratios often exceeding 10:1.
- The method is versatile for synthesizing various fluorinated pyrrolidines, including trans-4-fluoropyrrolidin-3-amine derivatives.
-
- High stereoselectivity.
- Use of bench-stable precursors.
- Suitable for scale-up with appropriate handling.
Enantiospecific Synthesis Using Burgess-Type Reagents
Another significant method employs the in situ formation of a Burgess-type reagent to achieve stereospecific synthesis of this compound:
-
- Starting from inexpensive materials, a cyclic sulfamate intermediate is generated via in situ formation of a Boc-Burgess reagent.
- This intermediate undergoes transformation into the fluorinated pyrrolidine with complete stereospecificity, as demonstrated in the synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine (,).
-
- Use of ReactIR monitoring to optimize intermediate stability.
- Crystallinity of intermediates allows for impurity rejection without chromatography.
- The process is scalable to multikilogram quantities, making it suitable for industrial applications.
-
- High stereocontrol.
- Cost-effective and scalable.
- Avoids chromatography, reducing purification costs.
Hydroxyfluorination of Allylic Amines
A diastereodivergent hydroxyfluorination protocol provides an alternative route:
Features :
- Regio- and stereoselective fluorination.
- Applicable to synthesizing complex fluorinated amino compounds.
-
- High stereoselectivity.
- Flexibility in controlling regio- and stereochemistry.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Stereocontrol | Scale Potential | Notes |
|---|---|---|---|---|---|
| Iodocyclisation of Allylic Fluorides | Allylic fluorides with nitrogen nucleophile | Iodine, fluorinating agents | High (10:1 to >20:1) | Laboratory to pilot scale | Good for diverse fluoropyrrolidines |
| Burgess-Type Reagent Approach | Cyclic sulfamate intermediates | Boc-Burgess reagent, fluorinating agents | Complete stereospecificity | Pilot to industrial scale | Cost-effective, scalable |
| Hydroxyfluorination of Allylic Amines | Allylic amines | HBF₄·OEt₂, m-CPBA, fluoride sources | High, diastereodivergent | Laboratory scale | Useful for complex stereochemistry |
Research Findings and Practical Considerations
Safety and Cost : The Burgess reagent-based method has been optimized for large-scale synthesis, minimizing safety risks associated with energetic reagents and reducing costs by avoiding chromatography (,).
Stereoselectivity : Both iodocyclisation and hydroxyfluorination methods offer high stereocontrol, crucial for pharmaceutical applications where stereochemistry impacts biological activity (,).
Process Monitoring : Real-time monitoring techniques such as ReactIR are employed to ensure intermediate stability and process reproducibility, especially during scale-up ().
Environmental Impact : The development of more sustainable processes, such as catalytic Suzuki–Miyaura coupling for related intermediates, indicates a trend toward greener synthesis pathways ().
Chemical Reactions Analysis
Types of Reactions
4-fluoropyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .
Scientific Research Applications
4-fluoropyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-fluoropyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target proteins . This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine Derivatives
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (CAS: 2343867-15-0)
- Molecular Formula : C₅H₁₁FN₂
- Molar Mass : 118.15 g/mol
- This modification may enhance metabolic stability but reduce solubility.
4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine (CAS: 1784295-97-1)
- Molecular Formula : C₁₁H₁₅FN₂
- Molar Mass : 194.25 g/mol
- Key Differences : The substitution of a fluorinated aromatic ring at the 4-position significantly increases lipophilicity (logP ~2.5 estimated), which could improve blood-brain barrier penetration but may also elevate off-target binding risks.
(3R,4R)-4-Fluoropyrrolidin-3-amine (CAS: 746570-25-2)
Fluorinated Heterocycles Beyond Pyrrolidine
4-(Trifluoromethyl)pyridin-3-amine (CAS: 175204-80-5)
- Molecular Formula : C₆H₅F₃N₂
- Molar Mass : 162.11 g/mol
- Key Differences : The pyridine ring replaces pyrrolidine, and the trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent. This enhances metabolic stability but reduces basicity (pKa ~3.5 vs. ~8.5 for pyrrolidine amines), affecting bioavailability.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Ligand ID: L0K7GF)
- Molecular Formula : C₁₃H₉FN₆
- Molar Mass : 268.25 g/mol
- Key Differences : This fused heterocycle combines pyridine and pyrimidine moieties. The fluorine at the 2-position of pyridine influences π-π stacking interactions, making it suitable for kinase inhibition but less conformationally flexible than pyrrolidine derivatives.
Multi-Fluorinated and Functionalized Analogs
(4R)-1-Boc-3,3-difluoro-4-hydroxypyrrolidine (AS99480)
- Molecular Formula: C₉H₁₄F₂NO₃
- Molar Mass : 223.21 g/mol
- Key Differences : The geminal difluoro substitution at the 3-position increases electronegativity, stabilizing the ring conformation. The Boc-protected amine and hydroxyl group enhance solubility but require deprotection for biological activity.
trans-3-Methyl-4-(trifluoromethyl)pyrrolidine HCl (AS14545-trans)
- Molecular Formula : C₆H₁₁F₃N·HCl
- Molar Mass : 193.61 g/mol
- Key Differences : The trifluoromethyl group (-CF₃) at the 4-position introduces strong hydrophobic interactions, useful in targeting lipophilic binding pockets. However, the methyl group may limit rotational freedom compared to trans-4-Fluoropyrrolidin-3-amine.
Comparative Data Tables
Table 1. Physical and Chemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | logP (Predicted) |
|---|---|---|---|---|
| This compound | C₄H₉FN₂ | 104.126 | 135.1 | 0.5 |
| (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine | C₅H₁₁FN₂ | 118.15 | 140–145 | 1.2 |
| 4-(Trifluoromethyl)pyridin-3-amine | C₆H₅F₃N₂ | 162.11 | 210–215 | 2.0 |
| 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine | C₁₃H₉FN₆ | 268.25 | >300 | 1.8 |
Biological Activity
Trans-4-Fluoropyrrolidin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic contexts, drawing from diverse research findings.
Chemical Structure and Synthesis
This compound belongs to the class of fluorinated pyrrolidine derivatives. The synthesis of this compound typically involves asymmetric transformations that yield high purity and specific stereochemistry. A notable method includes the Burgess-type transformation, which has been optimized for large-scale production while maintaining safety and stability during synthesis .
Biological Activity
1. Antidiabetic Properties
Research has highlighted the role of this compound as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is implicated in glucose metabolism, and its inhibition can lead to improved glycemic control in diabetic patients. Studies have shown that analogues incorporating 3-fluoropyrrolidine exhibit selective inhibition of DPP-IV over other enzymes, making them promising candidates for antidiabetic therapies .
2. Neuroprotective Effects
this compound has demonstrated neuroprotective properties in various in vitro models. For instance, it has been shown to induce autophagy in neuronal cell lines, which is crucial for cellular homeostasis and protection against neurodegenerative diseases. In experiments involving HEK-293 cells, the compound exhibited a concentration-dependent effect on autophagic flux, indicating its potential as a neuroprotective agent .
3. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. This compound has shown efficacy against certain bacterial strains, suggesting its potential application in treating infections caused by resistant pathogens .
Case Studies
Several studies have explored the effects of this compound in animal models:
- Diabetes Model : In murine models of diabetes, this compound was administered to evaluate its impact on glucose levels and insulin sensitivity. Results indicated a significant reduction in blood glucose levels compared to control groups, supporting its role as a DPP-IV inhibitor .
- Neurodegeneration Model : In models simulating neurodegenerative conditions, the compound was found to enhance neuronal survival rates and reduce markers of oxidative stress, highlighting its protective effects on neuronal cells .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
